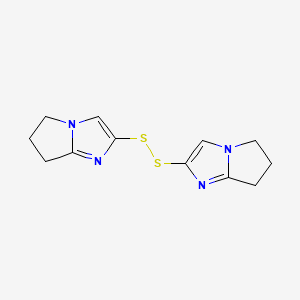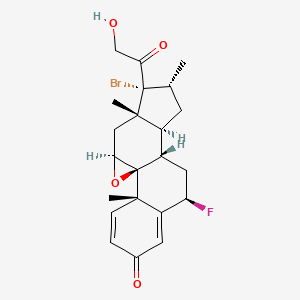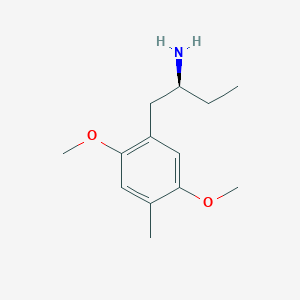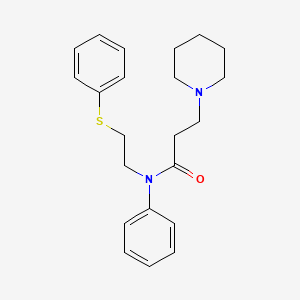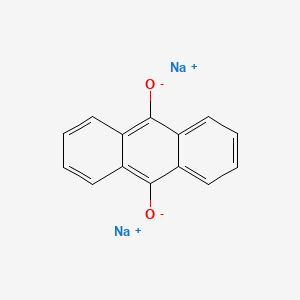
9,10-Anthracenediol, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenediol, disodium salt: is a chemical compound with the molecular formula C14H10Na2O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups at the 9 and 10 positions, which are deprotonated and bonded to sodium ions. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenediol, disodium salt typically involves the reduction of 9,10-anthraquinone followed by the introduction of sodium ions. One common method is the reduction of 9,10-anthraquinone using a reducing agent such as sodium borohydride in an alcohol solvent. The resulting 9,10-anthracenediol is then treated with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9,10-Anthracenediol, disodium salt can undergo oxidation to form 9,10-anthraquinone.
Reduction: The compound can be reduced back to its dihydro form using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 9,10-Anthraquinone
Reduction: 9,10-Dihydroanthracene
Substitution: Various substituted anthracene derivatives
Applications De Recherche Scientifique
Chemistry: 9,10-Anthracenediol, disodium salt is used as a precursor in the synthesis of various organic compounds. Its unique photophysical properties make it useful in the study of photochemical reactions and as a fluorescent probe.
Biology: In biological research, this compound is used as a fluorescent marker to study cellular processes and molecular interactions. Its ability to generate singlet oxygen makes it useful in photodynamic therapy.
Medicine: The compound’s photophysical properties are exploited in medical imaging and diagnostic applications. It is also being investigated for its potential use in cancer treatment through photodynamic therapy.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenediol, disodium salt involves its ability to absorb light and generate reactive oxygen species, such as singlet oxygen. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted cancer cells. The molecular targets and pathways involved include the interaction with cellular membranes and the generation of oxidative stress, leading to apoptosis.
Comparaison Avec Des Composés Similaires
9,10-Anthraquinone: A related compound that can be oxidized from 9,10-Anthracenediol, disodium salt.
9,10-Dihydroanthracene: The reduced form of this compound.
Anthracene-9,10-dipropionic acid disodium salt: Another derivative with similar photophysical properties.
Uniqueness: this compound is unique due to its dual hydroxyl groups and the ability to form stable disodium salts. This gives it distinct photophysical properties and makes it highly useful in various scientific and industrial applications. Its ability to generate singlet oxygen sets it apart from other anthracene derivatives, making it valuable in photodynamic therapy and other photochemical applications.
Propriétés
Numéro CAS |
46492-07-3 |
|---|---|
Formule moléculaire |
C14H8Na2O2 |
Poids moléculaire |
254.19 g/mol |
Nom IUPAC |
disodium;anthracene-9,10-diolate |
InChI |
InChI=1S/C14H10O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-8,15-16H;;/q;2*+1/p-2 |
Clé InChI |
RMEKRPRYWRUTKH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



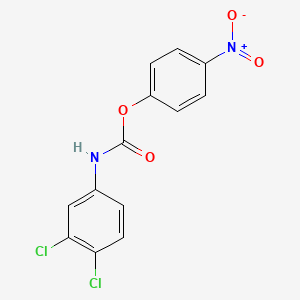
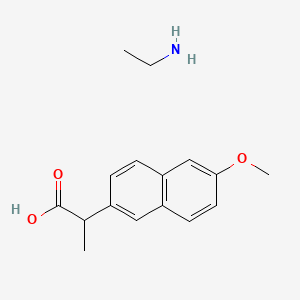
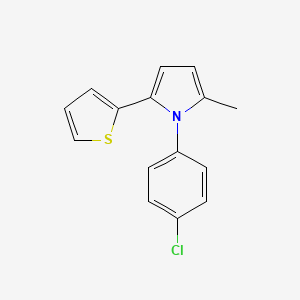
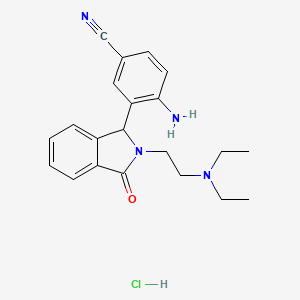

![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


